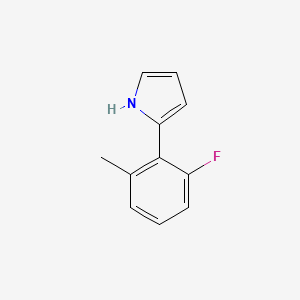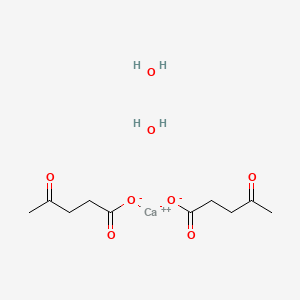
Calcium 4-oxopentanoate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium levulinate dihydrate is a relatively new compound in the field of calcium supplements. It is produced through the reaction of levulinic acid with calcium hydroxide, resulting in a formulation with a high calcium content. This compound is known for its low molecular weight and organic calcium ion structure, making it a promising alternative to traditional calcium supplements like calcium lactate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium levulinate dihydrate is synthesized through a direct reaction between levulinic acid and calcium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The process involves heating the reactants in a suitable solvent, followed by crystallization to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of calcium levulinate dihydrate involves large-scale reactors where levulinic acid and calcium hydroxide are mixed in precise proportions. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Calcium levulinate dihydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize calcium levulinate dihydrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of calcium levulinate dihydrate can lead to the formation of levulinic acid derivatives.
Reduction: Reduction reactions can produce various reduced forms of calcium levulinate dihydrate.
Substitution: Substitution reactions can result in the formation of different calcium salts and organic compounds.
Scientific Research Applications
Calcium levulinate dihydrate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Calcium levulinate dihydrate is utilized in biological studies to investigate calcium metabolism and its effects on cellular processes.
Medicine: It is explored as a potential calcium supplement for treating calcium deficiencies and related health conditions.
Industry: The compound is used in the production of calcium-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which calcium levulinate dihydrate exerts its effects involves its role as a source of calcium ions. Calcium ions are essential for various physiological processes, including muscle contraction, nerve function, and bone formation. Calcium levulinate dihydrate provides a readily available source of calcium, which can be absorbed and utilized by the body.
Molecular Targets and Pathways:
Calcium Channels: Calcium levulinate dihydrate interacts with calcium channels in cell membranes, facilitating the influx of calcium ions into cells.
Bone Formation: It plays a role in bone mineralization by providing calcium for the formation of hydroxyapatite crystals in bones.
Cell Signaling: Calcium ions released from calcium levulinate dihydrate can act as secondary messengers in cellular signaling pathways.
Comparison with Similar Compounds
Calcium Lactate
Calcium Carbonate
Calcium Citrate
Calcium Gluconate
Properties
Molecular Formula |
C10H18CaO8 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
calcium;4-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI Key |
WQFDRFDIWAMOPA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


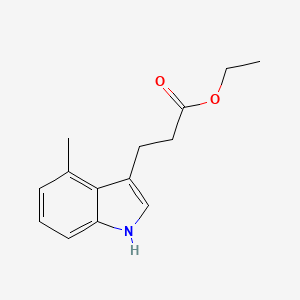
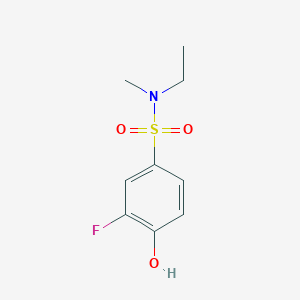

![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)

![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
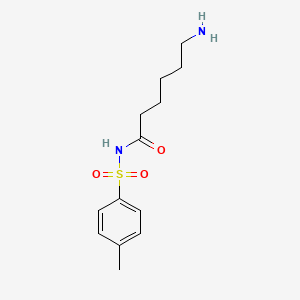
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
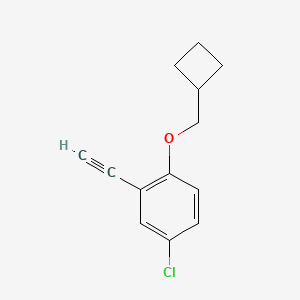
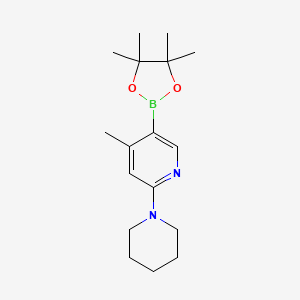
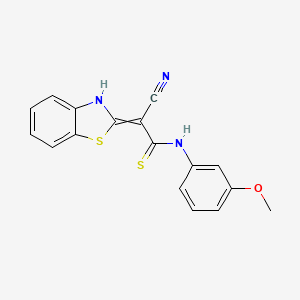
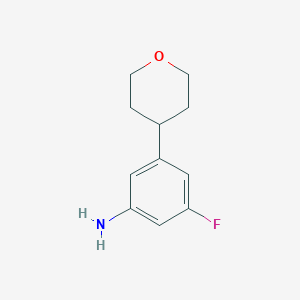
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
